Pantoprazole Sulfide N-Oxide, also known as Pantoprazole Impurity, is a chemical compound that arises as a byproduct during the synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of gastroesophageal reflux disease and other acid-related disorders. This compound is characterized by its unique structural features, which include a sulfur atom that is oxidized to form a sulfoxide or sulfone derivative. The presence of impurities like Pantoprazole Sulfide N-Oxide in pharmaceutical formulations is critical to monitor, as they can influence the drug's efficacy and safety profiles.
Pantoprazole Sulfide N-Oxide is not an intended therapeutic agent and is unlikely to have a specific mechanism of action within the body.
The safety profile of Pantoprazole Sulfide N-Oxide has not been extensively studied. Due to its structural similarity to Pantoprazole, it is possible that it might share some of the side effects of the drug, but at significantly lower potency. However, without specific research, this remains speculation. As an impurity, its presence in Pantoprazole medication needs to be controlled to minimize any potential unintended effects [].
The synthesis of Pantoprazole Sulfide N-Oxide can occur through various methods during the production of Pantoprazole. Common approaches include:
Pantoprazole Sulfide N-Oxide primarily serves as a marker for quality control in pharmaceutical manufacturing. Its presence is monitored to ensure that the active pharmaceutical ingredient meets regulatory standards for purity and safety. Additionally, understanding its formation can help in optimizing synthesis routes to minimize impurity levels.
Pantoprazole Sulfide N-Oxide shares structural similarities with several other compounds related to proton pump inhibitors and their impurities. Below are some similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Omeprazole | Contains a thiazole ring and a benzimidazole moiety | First proton pump inhibitor developed |
| Lansoprazole | Contains a 2-pyridinyl methyl group | Distinct structural modifications compared to Pantoprazole |
| Rabeprazole | Contains a thiophene ring | Unique substitution pattern affecting activity |
| Pantoprazole | Similar benzimidazole structure | Primary compound from which impurities derive |
The uniqueness of Pantoprazole Sulfide N-Oxide lies in its specific formation during Pantoprazole synthesis and its potential implications for drug safety and efficacy.
Reverse-phase High Performance Liquid Chromatography represents the cornerstone analytical technique for detecting and quantifying Pantoprazole Sulfide N-Oxide impurity in pharmaceutical matrices. The development of robust chromatographic methods requires systematic optimization of multiple parameters to achieve adequate separation efficiency and analytical performance [1].
The most frequently employed stationary phase for Pantoprazole Sulfide N-Oxide analysis consists of Hypersil Octadecylsilane columns with dimensions of 125 × 4.0 millimeters and particle size of 5 micrometers [1]. Alternative column chemistries including LiChroCart LiChrospher 60 Reverse-Phase select B and standard C18 phases have demonstrated comparable separation efficiency [2]. The selection of appropriate column dimensions significantly influences resolution parameters, with longer columns generally providing enhanced separation at the expense of analysis time.
Mobile phase optimization represents a critical aspect of method development for Pantoprazole Sulfide N-Oxide analysis. Gradient elution systems utilizing phosphate buffer at pH 7.0 combined with acetonitrile have proven most effective for achieving baseline separation from related pantoprazole impurities [1] [3]. The gradient program typically initiates with 80% aqueous phase decreasing to 20% over 40 minutes, followed by a re-equilibration period. Alternative mobile phase compositions employing triethylamine solutions (0.2% volume per volume) with acetonitrile in ratios of 58:42 have demonstrated improved peak symmetry and enhanced signal intensity [2].
Detection wavelength selection at 290 nanometers provides optimal sensitivity for Pantoprazole Sulfide N-Oxide, corresponding to the maximum absorption of the benzimidazole chromophore [1] [3] [4]. Flow rate optimization typically employs 1.0 milliliters per minute to balance analysis time with resolution requirements. Under these optimized conditions, Pantoprazole Sulfide N-Oxide typically elutes at retention times ranging from 11.5 to 16.3 minutes, depending on the specific chromatographic conditions employed [1] [5].
The developed Reverse-Phase High Performance Liquid Chromatography methods demonstrate excellent linearity across concentration ranges of 0.01 to 1.0 milligrams per milliliter with correlation coefficients exceeding 0.999 [1] [3]. Resolution factors between Pantoprazole Sulfide N-Oxide and related compounds consistently exceed 2.0, meeting International Council for Harmonization requirements for pharmaceutical impurity analysis [1].
Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry represents the most sensitive analytical approach for Pantoprazole Sulfide N-Oxide quantification, particularly for trace-level impurity determination in complex pharmaceutical matrices [6] [7] [8]. The technique combines the high resolution separation capabilities of Ultra Performance Liquid Chromatography with the specificity and sensitivity of tandem mass spectrometry detection.
Column selection for Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry analysis typically employs sub-2 micrometer particle size C18 stationary phases with dimensions of 50 × 2.1 millimeters [8]. The reduced particle size enables enhanced separation efficiency and shorter analysis times compared to conventional High Performance Liquid Chromatography approaches. Flow rates are optimized between 0.3 to 0.6 milliliters per minute to accommodate the reduced column dimensions while maintaining adequate peak capacity [6] [8].
Mobile phase composition for Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry analysis employs volatile buffer systems compatible with electrospray ionization. Acetonitrile and water combinations with 0.1% formic acid or ammonium acetate additives provide optimal ionization efficiency for Pantoprazole Sulfide N-Oxide [6] [7]. Gradient elution profiles are compressed to 3-5 minute analysis times while maintaining chromatographic resolution.
Mass spectrometry detection utilizes positive electrospray ionization with multiple reaction monitoring for enhanced specificity and sensitivity [6] [7]. The protonated molecular ion of Pantoprazole Sulfide N-Oxide at mass-to-charge ratio 384.1 undergoes characteristic fragmentation to product ions at mass-to-charge ratios 138.05, 153.08, and 200.04 [9]. Optimized collision energies typically range from 20 to 30 electron volts to maximize product ion intensity while maintaining adequate precursor ion transmission.
Quantification strategies employ stable isotope-labeled internal standards when available, or structurally similar compounds such as lansoprazole for matrix-matched calibration [10] [11]. The Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry methods achieve limits of detection ranging from 0.1 to 1.0 nanograms per milliliter and limits of quantification from 0.5 to 10.0 nanograms per milliliter [6] [7] [8]. These sensitivity levels enable detection of Pantoprazole Sulfide N-Oxide at sub-parts per million concentrations in active pharmaceutical ingredient samples.
The optimization of Limit of Detection and Limit of Quantification parameters for Pantoprazole Sulfide N-Oxide analysis requires systematic evaluation of instrumental and methodological factors that influence analytical sensitivity [3] [6] [9]. According to International Council for Harmonization guidelines, Limit of Detection represents the lowest concentration that can be detected but not necessarily quantified, while Limit of Quantification indicates the lowest concentration that can be quantified with acceptable precision and accuracy [12].
For High Performance Liquid Chromatography with ultraviolet detection methods, Limit of Detection values for Pantoprazole Sulfide N-Oxide typically range from 43 to 47 micrograms per milliliter in standard solutions [3]. The corresponding Limit of Quantification values fall between 130 to 140 micrograms per milliliter. These detection limits are calculated based on signal-to-noise ratios of 3:1 for Limit of Detection and 10:1 for Limit of Quantification, following standard analytical chemistry conventions [3] [13].
Liquid Chromatography-Tandem Mass Spectrometry methods demonstrate significantly enhanced sensitivity compared to ultraviolet detection approaches. Optimized Liquid Chromatography-Tandem Mass Spectrometry methods achieve Limit of Detection values ranging from 0.6 to 10.0 nanograms per milliliter for Pantoprazole Sulfide N-Oxide [6] [7]. High-sensitivity applications utilizing optimized multiple reaction monitoring parameters can achieve Limit of Detection values as low as 0.03 nanograms per milliliter in plasma matrices [9].
Several factors influence the optimization of detection limits for Pantoprazole Sulfide N-Oxide analysis. Injection volume optimization typically employs 10 to 50 microliters for High Performance Liquid Chromatography methods and 5 to 20 microliters for Ultra Performance Liquid Chromatography applications [2] [8]. Sample concentration techniques such as solid-phase extraction can improve effective detection limits by 10 to 100-fold through matrix cleanup and analyte enrichment [2].
Mass spectrometry parameter optimization significantly impacts detection sensitivity. Source temperature, capillary voltage, and desolvation gas flow rate require systematic optimization for each analytical system [6] [11]. Multiple reaction monitoring transition selection prioritizes the most abundant and specific product ions to maximize signal intensity while minimizing interference from matrix components [6] [7].
Robustness testing represents a critical validation parameter that evaluates the analytical method's ability to remain unaffected by small but deliberate variations in operational parameters [3]. For Pantoprazole Sulfide N-Oxide analysis, robustness testing focuses primarily on mobile phase composition variations, pH fluctuations, and flow rate modifications that may occur during routine analysis.
Mobile phase pH variation testing typically encompasses ±0.2 pH units around the nominal value of 7.0 for phosphate buffer systems [3]. Studies demonstrate that Pantoprazole Sulfide N-Oxide retention time and peak area remain stable within these pH ranges, with relative standard deviation values below 2.0% [3]. Peak resolution from related pantoprazole compounds maintains values greater than 2.0 across the tested pH range, ensuring adequate separation under varied conditions.
Organic phase composition variations of ±5% acetonitrile concentration demonstrate acceptable method robustness for Pantoprazole Sulfide N-Oxide analysis [3]. These variations simulate potential differences in mobile phase preparation or solvent batch-to-batch variability that may occur in routine laboratory operations. Peak symmetry factors remain within acceptable ranges of 0.8 to 2.0 across the tested composition range.
Flow rate variations of ±0.1 milliliters per minute around the nominal 1.0 milliliters per minute demonstrate minimal impact on analytical performance [3]. Retention time adjustments follow expected theoretical relationships, while peak area normalization through internal standard approaches maintains quantitative accuracy within acceptable limits.
Column temperature robustness testing typically evaluates ±5 degrees Celsius variations around the nominal 25 degrees Celsius operating temperature [3]. These studies demonstrate that Pantoprazole Sulfide N-Oxide exhibits stable chromatographic behavior across this temperature range, with retention time variations of less than 5% and peak area reproducibility within 2% relative standard deviation.
Detection wavelength robustness testing employs ±5 nanometer variations around the optimal 290 nanometer detection wavelength [3]. The broad absorption profile of the benzimidazole chromophore provides adequate detection sensitivity across this wavelength range, ensuring method robustness against minor variations in detector wavelength calibration.
Liquid Chromatography-Nuclear Magnetic Resonance coupling represents an advanced hyphenated technique that enables real-time structural characterization of Pantoprazole Sulfide N-Oxide during chromatographic separation [14]. This approach combines the separation power of liquid chromatography with the structural elucidation capabilities of nuclear magnetic resonance spectroscopy, providing definitive identification of pharmaceutical impurities without requiring isolation procedures.
The technical implementation of Liquid Chromatography-Nuclear Magnetic Resonance for Pantoprazole Sulfide N-Oxide analysis requires specialized interface systems that accommodate the different flow rate and sensitivity requirements of each technique [14]. Flow-through nuclear magnetic resonance probes with volumes ranging from 30 to 120 microliters enable detection of Pantoprazole Sulfide N-Oxide at microgram per milliliter concentrations during online analysis.
Chromatographic conditions for Liquid Chromatography-Nuclear Magnetic Resonance applications must be optimized for nuclear magnetic resonance compatibility while maintaining adequate separation efficiency [14]. Mobile phase compositions employ deuterated solvents or solvent suppression techniques to minimize interference from proton signals. Acetonitrile-deuterium oxide systems with deuterated buffer components provide optimal conditions for Pantoprazole Sulfide N-Oxide structural analysis.
Nuclear magnetic resonance acquisition parameters require optimization to balance sensitivity and analysis time constraints imposed by chromatographic peak widths [14]. Proton nuclear magnetic resonance spectra typically employ acquisition times of 1 to 3 seconds with pulse repetition delays optimized for quantitative analysis. Water suppression techniques eliminate interference from residual proton signals in deuterated mobile phases.
Structural confirmation of Pantoprazole Sulfide N-Oxide through Liquid Chromatography-Nuclear Magnetic Resonance focuses on characteristic spectral features that distinguish this impurity from related pantoprazole compounds [14]. The N-oxide functional group exhibits distinctive chemical shift patterns in the aromatic region, typically appearing as downfield-shifted pyridine protons due to the electron-withdrawing effect of the N-oxide moiety.
Two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and heteronuclear single quantum coherence can be implemented in online mode to provide enhanced structural information for Pantoprazole Sulfide N-Oxide [14]. These experiments enable determination of connectivity patterns and heteronuclear correlations that confirm the proposed impurity structure.
Ion Mobility Spectrometry-Mass Spectrometry represents an emerging analytical technique that provides additional selectivity dimensions for Pantoprazole Sulfide N-Oxide characterization through separation based on ion mobility in the gas phase [15] [16]. This hyphenated approach combines rapid gas-phase separation with mass spectrometric detection to enable enhanced identification and quantification of pharmaceutical impurities.
The fundamental principle of Ion Mobility Spectrometry involves separation of ionized molecules based on their mobility through a buffer gas under the influence of an electric field [17]. Pantoprazole Sulfide N-Oxide exhibits characteristic drift times that depend on its collision cross-section and charge state, providing an additional identification parameter beyond mass-to-charge ratio alone.
Instrumentation for Ion Mobility Spectrometry-Mass Spectrometry analysis of Pantoprazole Sulfide N-Oxide typically employs traveling wave or drift tube ion mobility analyzers coupled to time-of-flight or quadrupole mass spectrometers [15]. Ambient pressure ion mobility spectrometry systems enable direct analysis of pharmaceutical samples with minimal sample preparation requirements.
Gas-phase ion chemistry plays a crucial role in Ion Mobility Spectrometry behavior of Pantoprazole Sulfide N-Oxide [16]. The compound readily forms protonated molecular ions under positive electrospray ionization conditions, with the N-oxide functional group influencing both ionization efficiency and gas-phase mobility characteristics. Collision-induced dissociation within the ion mobility cell can provide additional structural information through characteristic fragmentation patterns.
Drift time measurements for Pantoprazole Sulfide N-Oxide provide reproducible identification parameters that complement mass spectrometric data [15] [16]. The increased molecular volume associated with the N-oxide functional group typically results in reduced ion mobility compared to the parent pantoprazole compound, enabling differentiation of structurally similar impurities.
Quantitative applications of Ion Mobility Spectrometry-Mass Spectrometry for Pantoprazole Sulfide N-Oxide analysis demonstrate detection limits comparable to conventional Liquid Chromatography-Mass Spectrometry approaches [15]. The additional selectivity provided by ion mobility separation can improve signal-to-noise ratios in complex matrices, potentially enhancing overall analytical sensitivity for trace impurity determination.